
4-(Difenilamino)fenol
Descripción general
Descripción
4-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the para position.
Aplicaciones Científicas De Investigación
4-(Diphenylamino)phenol has diverse applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron-donating properties.
Chemosensors: Employed in the design of fluorescent chemosensors for detecting metal ions and anions.
Biological Studies: Investigated for its potential anticancer properties and its role in various biological pathways.
Mecanismo De Acción
Target of Action
It’s known that this compound is a part of a series of novel organic conjugated molecules . These molecules are characterized by their ability to exhibit reversible acidochromism in response to protonation and deprotonation .
Mode of Action
The mode of action of 4-(Diphenylamino)phenol involves its interaction with protons. The compound exhibits reversible acidochromism, meaning it changes color in response to protonation (the addition of a proton) and deprotonation (the removal of a proton) . This property suggests that the compound can act as a pH indicator, changing its optical properties based on the acidity or alkalinity of its environment.
Biochemical Pathways
For instance, they play a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body
Result of Action
The compound’s ability to exhibit reversible acidochromism suggests that it may have potential applications in sensing and imaging technologies, where changes in color can indicate changes in environmental conditions .
Action Environment
The action of 4-(Diphenylamino)phenol is influenced by environmental factors such as pH. Its ability to exhibit reversible acidochromism means that the compound’s optical properties, and therefore its action, can change based on the acidity or alkalinity of its environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)phenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the reaction of an aryl halide with a nucleophile under specific conditions.
Reduction of Nitro Compounds: Another method involves the reduction of 4-nitrodiphenylamine to 4-(Diphenylamino)phenol using reducing agents such as hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of 4-(Diphenylamino)phenol typically involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity .
Types of Reactions:
Oxidation: 4-(Diphenylamino)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group makes the aromatic ring highly reactive towards electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Comparación Con Compuestos Similares
- 4-(Phenylamino)phenol
- 4-(Diphenylamino)benzaldehyde
- 4-(Diphenylamino)phenyl substituted pyrazine
Comparison: 4-(Diphenylamino)phenol is unique due to its combination of a phenol group with a diphenylamino group, which imparts distinct electronic properties. Compared to 4-(Phenylamino)phenol, it has enhanced electron-donating ability, making it more suitable for applications in optoelectronics and chemosensors .
Propiedades
IUPAC Name |
4-(N-phenylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNBBGIZLQDSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467528 | |
| Record name | Phenol, 4-(diphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25069-86-7 | |
| Record name | Phenol, 4-(diphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)



![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)




![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

